molecular formula C13H9N3O B2905728 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine CAS No. 13389-61-2

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No. B2905728
CAS RN: 13389-61-2
M. Wt: 223.235
InChI Key: VMDCHMHYENMYCK-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound with an intriguing structure. It combines a pyridine ring with an oxadiazole moiety, resulting in potential biological activity. The presence of both nitrogen and oxygen atoms in its scaffold makes it an interesting target for drug discovery .


Physical And Chemical Properties Analysis

  • Melting Point : The compound typically exhibits a melting point within a specific range (e.g., 106.6–108.1°C) .
  • Spectral Data : Techniques such as FT-IR, NMR, and mass spectrometry confirm its structure .

Scientific Research Applications

Synthesis Techniques and Materials

  • Characterization of Novel Derivatives : El‐Sayed et al. (2008) synthesized and characterized a series of N- and S-substituted 1,3,4-oxadiazole derivatives, providing valuable information on the structure and potential applications of these compounds (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Electronic Applications

  • Organic Light-Emitting Diodes (OLEDs) : Shih et al. (2015) explored the use of 3,3″-bis(5-phenyl-1,3,4-oxadiazol-2-yl)-1,1':3',1″-terphenyl derivatives in OLEDs. These derivatives showed high electron mobility and efficiency, indicating their potential as materials in electronic devices (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).

Medicinal Chemistry

Polymers and Materials Science

  • Thermally Stable Polymers : Mansoori et al. (2012) discussed the synthesis of thermally stable polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group. These materials showed good solubility in polar solvents and demonstrated significant thermal stability (Mansoori, Atghia, Sanaei, Zamanloo, Imanzadeh, & Eskandari, 2012).

Crystallography and Molecular Interaction Studies

  • Molecular Complex Formation : The study of one-dimensional polymeric complexes with ZnCl2 by Hou et al. (2013) revealed insights into molecular interactions and structural configurations. These findings are crucial for understanding molecular assembly and its applications in material science (Hou, Liu, Li, Ma, & Dong, 2013).

properties

IUPAC Name

5-phenyl-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c1-2-6-10(7-3-1)13-15-12(16-17-13)11-8-4-5-9-14-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDCHMHYENMYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine

Citations

For This Compound
1
Citations
K Geyl, S Baykov, M Tarasenko, LE Zelenkov… - Tetrahedron …, 2019 - Elsevier
Pyridine-N-oxides bearing a pharmacophoric oxadiazole moiety could be Csingle bondH functionalized via the acid-catalyzed reaction with dialkylcyanamides, providing access to …
Number of citations: 22 www.sciencedirect.com

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